molecular formula C16H19IN2O3 B2372099 Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 314046-91-8

Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2372099
M. Wt: 414.243
InChI Key: TVGFIRPWPFRKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” has a molecular formula of C16H19IN2O3 . It is a complex organic compound that contains iodine, which suggests potential applications in fields like medicinal chemistry and materials science .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The iodine atom is attached to the phenyl ring .

Scientific Research Applications

Synthesis and Chemical Reactions

Biginelli compounds, including derivatives similar to the specified chemical, have been studied extensively for their synthesis and chemical reactivity. Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, revealing insights into methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, among others (Kappe & Roschger, 1989). Such studies contribute to the understanding of the compound's utility in synthesizing a broad range of heterocyclic compounds.

Structural and Conformational Analysis

Memarian et al. (2013) performed X-ray crystal structure analysis and quantum chemical calculations to characterize the structural and electronic features of 1,2,3,4-tetrahydropyrimidine derivatives. Their research revealed the quasi-boat conformation of the heterocyclic ring and discussed the formation of racemic mixtures in crystal structures (Memarian et al., 2013). Such analyses are crucial for understanding the physical and chemical properties of these compounds, which may impact their practical applications.

Potential Anticancer Applications

Molecular iodine has been employed to facilitate reactions leading to the synthesis of compounds with potential anticancer properties. Mulakayala et al. (2012) synthesized 1,8-dioxo-octahydroxanthenes, showing good anti-proliferative properties in vitro against cancer cell lines, highlighting the potential medicinal applications of compounds synthesized using related methodologies (Mulakayala et al., 2012).

Synthesis of Radiotracers

Yang et al. (2008) detailed the synthesis of mono-labeled and dual-labeled analogues of ZJ0273, a broad-spectrum herbicidal ingredient, for use as radiotracers in studies on its metabolism, environmental behavior, and fate. This illustrates the application of related chemical methodologies in environmental science and agriculture (Yang, Ye, & Lu, 2008).

Antimicrobial Evaluation

Shastri and Post (2019) synthesized a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid derivatives, demonstrating significant to moderate antibacterial activity and promising antifungal activity. This underscores the compound's relevance in developing new antimicrobial agents (Shastri & Post, 2019).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the literature. As with all chemicals, it should be handled with care, using appropriate personal protective equipment. It’s important to note that the compound contains an iodine atom, which could potentially be hazardous .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields. Given its complex structure and the presence of an iodine atom, it could be of interest in medicinal chemistry, materials science, and other areas. Further studies could also focus on its synthesis, properties, and potential biological activity .

properties

IUPAC Name

propyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19IN2O3/c1-4-9-22-15(20)13-10(2)19(3)16(21)18-14(13)11-7-5-6-8-12(11)17/h5-8,14H,4,9H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGFIRPWPFRKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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